glucagon receptor antagonists-1

描述

Glucagon receptor antagonists-1 are a class of compounds that inhibit the action of glucagon by blocking its receptor, the glucagon receptor. Glucagon is a hormone that plays a crucial role in glucose metabolism by promoting the release of glucose from the liver into the bloodstream. By inhibiting this action, this compound can help regulate blood glucose levels, making them a promising therapeutic option for conditions such as type 2 diabetes mellitus .

作用机制

胰高血糖素受体拮抗剂-1 的作用机制涉及抑制胰高血糖素受体,从而阻止胰高血糖素结合并激活其受体。这种抑制会导致肝脏向血液中释放的葡萄糖减少,从而有助于调节血糖水平。 所涉及的分子靶点和通路包括胰高血糖素受体和下游信号通路,例如环腺苷酸 (cAMP) 通路 .

类似化合物:

胰高血糖素样肽-1 受体激动剂: 这些化合物激活胰高血糖素样肽-1 受体,导致胰岛素分泌增加,胰高血糖素释放减少.

二肽基肽酶-4 抑制剂: 这些化合物抑制二肽基肽酶-4,这是一种分解胰高血糖素样肽-1 等肠促胰岛素的酶,从而增强其作用.

独特性: 胰高血糖素受体拮抗剂-1 能够直接抑制胰高血糖素受体,为调节血糖水平提供了一种有针对性的方法。 与间接影响胰高血糖素作用的胰高血糖素样肽-1 受体激动剂和二肽基肽酶-4 抑制剂不同,胰高血糖素受体拮抗剂-1 提供了一种更直接,可能更有效控制高血糖的方法 .

准备方法

合成路线和反应条件: 胰高血糖素受体拮抗剂-1 的合成通常涉及多个步骤,包括关键中间体的形成和最终的偶联反应。具体的合成路线可能因所需拮抗剂结构而异。 常见的反应条件包括使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法: 胰高血糖素受体拮抗剂-1 的工业生产通常涉及使用自动化反应器和连续流动工艺进行大规模合成。这些方法允许高效生产化合物,同时保持严格的质量控制标准。 采用结晶和色谱等纯化技术分离最终产物 .

化学反应分析

反应类型: 胰高血糖素受体拮抗剂-1 可以经历各种化学反应,包括:

氧化: 这种反应涉及添加氧气或去除氢气,通常使用高锰酸钾或过氧化氢等氧化剂。

还原: 这种反应涉及添加氢气或去除氧气,通常使用硼氢化钠或氢化铝锂等还原剂。

常见试剂和条件:

氧化: 高锰酸钾、过氧化氢和其他氧化剂。

还原: 硼氢化钠、氢化铝锂和其他还原剂。

主要产物: 从这些反应形成的主要产物取决于胰高血糖素受体拮抗剂-1 分子中存在的特定官能团。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .

科学研究应用

相似化合物的比较

Glucagon-like peptide-1 receptor agonists: These compounds activate the glucagon-like peptide-1 receptor, leading to increased insulin secretion and decreased glucagon release.

Dipeptidyl peptidase-4 inhibitors: These compounds inhibit the enzyme dipeptidyl peptidase-4, which breaks down incretin hormones like glucagon-like peptide-1, thereby enhancing their effects.

Uniqueness: Glucagon receptor antagonists-1 are unique in their ability to directly inhibit the glucagon receptor, providing a targeted approach to regulating blood glucose levels. Unlike glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors, which indirectly affect glucagon action, this compound offer a more direct and potentially more effective means of controlling hyperglycemia .

属性

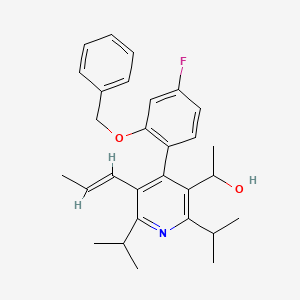

IUPAC Name |

1-[4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-[(E)-prop-1-enyl]pyridin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34FNO2/c1-7-11-24-27(26(20(6)32)29(19(4)5)31-28(24)18(2)3)23-15-14-22(30)16-25(23)33-17-21-12-9-8-10-13-21/h7-16,18-20,32H,17H2,1-6H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERVQUFQZXZOBU-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=C(C(=C(N=C1C(C)C)C(C)C)C(C)O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

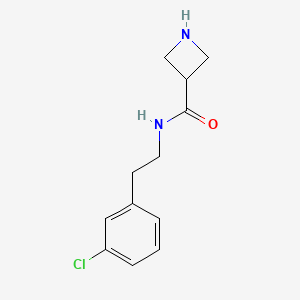

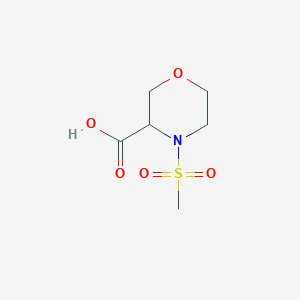

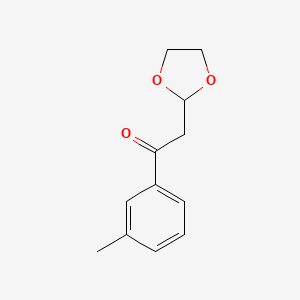

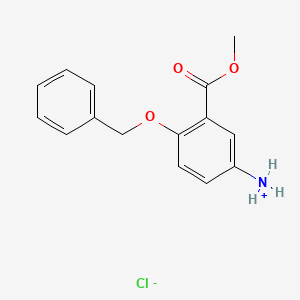

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol?

A: This compound acts as a glucagon receptor antagonist []. While the exact binding interactions haven't been detailed in the provided research, it effectively blocks glucagon from binding to its receptor. This inhibition in turn prevents the downstream effects of glucagon signaling, such as the release of glucose from the liver.

Q2: The research mentions a mass balance and metabolism study. What were the main findings regarding the compound's fate in humans?

A: The study using a ¹⁴C radiolabeled version of 1-(4-(2-(Benzyloxy)-4-fluorophenyl)-2,6-diisopropyl-5-(prop-1-en-1-yl)pyridin-3-yl)ethanol revealed that the primary route of clearance was hepatic oxidation []. This means the compound is primarily metabolized in the liver. Additionally, a small amount underwent sulfate conjugation and subsequent elimination.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-Chloro-4-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B1400184.png)

![tert-butyl 4-{2-methyl-1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1400186.png)

![(4S)-3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B1400191.png)

![tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B1400192.png)

![ethyl 2-nitro-3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propanoate](/img/structure/B1400196.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidin-2-one](/img/structure/B1400198.png)